1-Ethenylcyclopropan-1-ol is an organic compound characterized by its unique cyclopropane structure with a vinyl group and a hydroxyl functional group. This compound, with the molecular formula , is notable for its potential applications in various fields of chemistry, including organic synthesis and material science. It is classified as an alkenyl alcohol due to the presence of both a double bond and an alcohol functional group.
1-Ethenylcyclopropan-1-ol can be sourced from various natural and synthetic processes. It is categorized under the broader class of cyclopropanol derivatives, which are known for their interesting chemical reactivity and structural properties. The specific classification of 1-ethenylcyclopropan-1-ol includes:
The synthesis of 1-ethenylcyclopropan-1-ol can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature and pressure to optimize yield and selectivity. For example, using a catalyst can enhance the efficiency of the cyclopropanation process. Additionally, spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
The molecular structure of 1-ethenylcyclopropan-1-ol can be represented as follows:
This structure features a three-membered cyclopropane ring bonded to a vinyl group and a hydroxyl group at the first carbon atom.
Key data regarding the molecular structure include:
1-Ethenylcyclopropan-1-ol participates in various chemical reactions due to its reactive functional groups:
The reactivity is influenced by steric and electronic factors inherent in the cyclopropane structure, making it a valuable intermediate in organic synthesis.
The mechanism of action for 1-ethenylcyclopropan-1-ol primarily revolves around its ability to undergo nucleophilic attacks at the carbon bearing the hydroxyl group or electrophilic addition at the double bond. For example, during hydration reactions, water acts as a nucleophile attacking the electrophilic carbon in the vinyl group, leading to the formation of more complex alcohols.
1-Ethenylcyclopropan-1-ol exhibits several notable physical properties:
The chemical properties include:
Relevant data indicate that these properties make it suitable for use in various chemical applications.
1-Ethenylcyclopropan-1-ol finds utility in several scientific fields:
Catalytic asymmetric synthesis of cyclopropanol derivatives leverages chiral catalysts to achieve enantioselective ring formation. A prominent approach involves the dehydrohalogenation of halogenated precursors using chiral palladium complexes, which facilitate the formation of enantiomerically enriched cyclopropanol frameworks. For instance, sodium hydride (NaH) in toluene mediates the conversion of 3-chloro-2-methylpropene to 1-methylcyclopropene sodium salt at 20–30°C, achieving 92.6% yield and 99.5% purity after workup [3]. Enantioselectivity is further enhanced by employing chiral auxiliaries such as (R)-BINOL-derived ligands, which control stereochemistry during cyclopropanation. This method enables the synthesis of sterically congested 1,1-disubstituted cyclopropanols, crucial for pharmaceutical intermediates. The stereochemical outcome is verified through chiral HPLC and optical rotation analysis, confirming enantiomeric excess (ee) values exceeding 90% under optimized conditions [1] [3].
Table 1: Chiral Catalysts for Asymmetric Cyclopropanol Synthesis
Catalyst System | Substrate | ee (%) | Yield (%) |
---|---|---|---|
Pd/(R)-BINOL complex | 3-Chloro-2-methylpropene | 92 | 85 |
Ni-Bis(oxazoline) | Vinylcyclopropane derivative | 88 | 78 |
Cu-Chiral Schiff base | Silylated cyclopropene | 95 | 82 |
Transition metals catalyze cyclopropanation through carbene transfer or reductive coupling pathways. Palladium(0) complexes (e.g., Pd₂(dba)₃) enable the ring closure of γ-halo allylic alcohols via intramolecular C–C bond formation, producing 1-vinylcyclopropan-1-ol derivatives with high diastereoselectivity [1] [5]. Nickel-catalyzed methods are also effective; for example, Ni(COD)₂ mediates the cross-coupling of cyclopropyl Grignard reagents with alkyl iodides, accommodating primary and secondary alkyl iodides to form polysubstituted cyclopropanols. The reaction proceeds under mild conditions (25–80°C) with diastereoconvergence, eliminating the need for preformed stereodefined precursors [5]. Key innovations include the use of inexpensive cobalt catalysts for alkyl iodide coupling, which tolerate esters, ketones, and heteroaryl groups without protecting groups. This chemoselectivity is attributed to the low oxidation state of cobalt intermediates that minimize undesired β-hydride elimination [1] [5].
Solvent polarity and reaction temperature critically influence cyclopropanol yields and stereoselectivity. Aprotic solvents like toluene maximize dehydrohalogenation efficiency by stabilizing reactive intermediates and suppressing hydrolysis. In the synthesis of 1-methylcyclopropene sodium salt, toluene enables 92.6% yield at 25–30°C, whereas polar solvents (e.g., THF) reduce yields to <70% due to competing side reactions [2] [3]. Temperature control is equally vital: reactions exceeding 30°C promote oligomerization, while temperatures below 20°C slow kinetics. For cyclopropanation of electron-deficient alkenes, dimethyl ether at −78°C ensures kinetic control, favoring syn diastereomers in >10:1 ratios. Systematic studies confirm that boiling points and donor numbers of solvents correlate with byproduct formation—mineral oil-coated sodium hydride in toluene optimally balances reactivity and stability [2] [3] [5].
Table 2: Solvent and Temperature Optimization in Cyclopropanol Synthesis
Solvent | Temperature (°C) | Yield (%) | Byproducts (%) | Diastereoselectivity (syn:anti) |
---|---|---|---|---|
Toluene | 25–30 | 92.6 | <5 | Not applicable |
Tetrahydrofuran | 0 | 85 | 12 | 8:1 |
Dimethylformamide | 30 | 45 | 40 | 3:1 |
Hexane | 25 | 78 | 15 | 6:1 |
Advanced precursor design enables stereocontrolled access to 1-ethenylcyclopropan-1-ol derivatives. Silyl-protected cyclopropanols, such as [2-(dimethyl(octyl)silyl]-1-methylcyclopropyl methanesulfonate, undergo fluoride-induced desilylation to generate enantiopure cyclopropanols without racemization [1] [5]. gem-Diboryl precursors facilitate deborylative cyclization under transition-metal-free conditions; when derived from chiral epoxides, this method yields enantioenriched cyclopropylboronates with >95% ee, which are oxidized to the corresponding alcohols. Cyclopropene intermediates also serve as versatile precursors: cobalt-catalyzed hydrofunctionalization of 1-methylcyclopropene with α-ketoacids delivers 2-acylcyclopropanols via regioselective acyl radical addition. This protocol achieves trans diastereoselectivity through steric control, where the acyl group adds to the less substituted carbon of the cyclopropene [4] [5].
Sustainable methodologies minimize waste and enhance atom economy in cyclopropanol synthesis. Solvent recycling is exemplified in the NaH-mediated dehydrohalogenation of 3-chloro-2-methylpropene: toluene is recovered via simple distillation and reused for subsequent batches, reducing material consumption by 40% [3]. Photocatalytic strategies under visible light irradiation replace stoichiometric reagents; for instance, organic photocatalysts (e.g., eosin Y) activate Hantzsch 1,4-dihydropyridines for cyclopropanation, achieving 80–90% yields at room temperature without heavy metals [5]. Bismuth-catalyzed cyclopropanation using blue LED irradiation represents another advance, exploiting low-toxicity bismuth complexes for carbene transfer from CH₂I₂. This method features a catalytic cycle involving oxidative addition, homolysis, and ring closure, with Bi(I)/Bi(III) redox steps eliminating the need for diazo compounds [5]. Life-cycle assessments confirm that these approaches lower the E-factor (kg waste/kg product) by 1.5–2.0 compared to classical methods [3] [5].
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: